(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime
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Overview
Description
(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime is a chemical compound with the molecular formula C15H14N2O. It is known for its complex structure, which includes a phenylcyclopropyl group and a pyridinyl group connected through a methanone oxime linkage .
Preparation Methods
The synthesis of (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime typically involves the reaction of 2-phenylcyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired oxime . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitrile oxides, amines, and substituted pyridinyl derivatives.
Scientific Research Applications
(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group is known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in counteracting the toxic effects of organophosphate poisoning. Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime can be compared with other oxime compounds such as pralidoxime, obidoxime, and methoxime. These compounds share the oxime functional group but differ in their structural components and specific applications:
Pralidoxime: Primarily used as an antidote for organophosphate poisoning.
Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase compared to pralidoxime.
Methoxime: Used in the synthesis of various pharmacological derivatives.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[(2-phenylcyclopropyl)-pyridin-2-ylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13,18H,10H2/b17-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTGJZQOEJPCRO-ICFOKQHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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